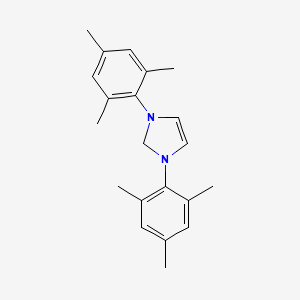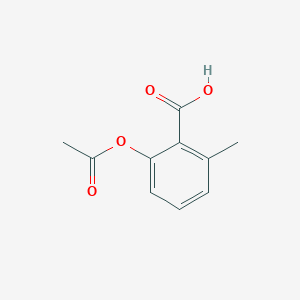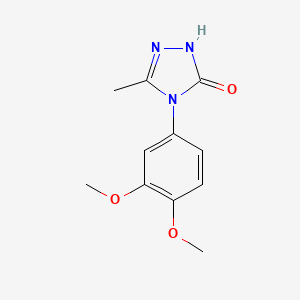![molecular formula C6H5ClN4 B1312150 5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 116605-55-1](/img/structure/B1312150.png)
5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of fused heterocycles that have shown valuable biological properties . They have been reported to possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents .
Synthesis Analysis
The synthesis of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The synthesis of 5-chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine and related compounds has been explored through various methods. For instance, Stanovnik, Urleb, and Tiŝler (1987) developed a synthesis pathway from 2-amino-4-chloro-6-methylpyrimidine, demonstrating the versatility of these compounds in chemical synthesis (Stanovnik, Urleb, & Tiŝler, 1987).
Chemical Properties and Stability : Research by Tang, Wang, Li, and Wang (2014) on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, a related compound, revealed insights into their chemical stability and potential for further chemical modifications. These compounds are stable yet can be converted into other forms like 1,2,4-triazolo[1,5-c]pyrimidines, highlighting their utility as synthetic intermediates (Tang, Wang, Li, & Wang, 2014).
Potential Applications in Drug Discovery
Antitumor Activity : Hafez and El-Gazzar (2009) studied the antitumor properties of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives. Their findings indicated that these compounds show inhibitory effects on various cancer cell lines, suggesting their potential in developing anticancer therapies (Hafez & El-Gazzar, 2009).
Antimicrobial Activities : The antimicrobial activities of pyrimidino and adenosino‐1,2,4 – triazole‐3 – thiones, which include derivatives of triazolo[4,3-c]pyrimidines, were explored by Rifati et al. (2009). These compounds demonstrated significant inhibitory effects against pathogens like Candida albicans and Klebsiella pneumonie, pointing towards their potential use in antimicrobial treatments (Rifati et al., 2009).
properties
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)11-3-8-10-6(11)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMDCXTJFGRKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

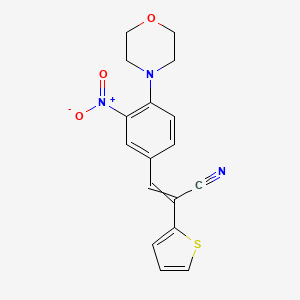
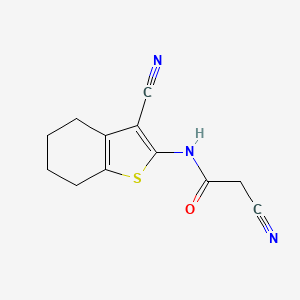
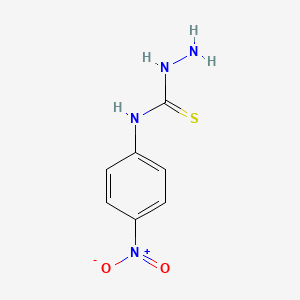
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(3-furyl)-2-propenenitrile](/img/structure/B1312076.png)
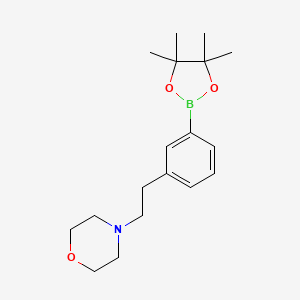
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)
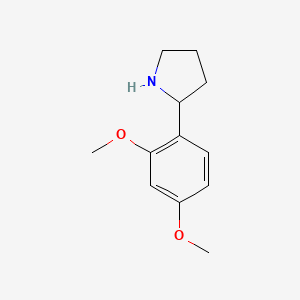

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)


